N-(3-Methyl-5-nitrobenzyl)cyclopropanamine
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Overview
Description
N-(3-Methyl-5-nitrobenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a methyl group and a nitro group on the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-nitrobenzyl)cyclopropanamine typically involves the reaction of 3-methyl-5-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-nitrobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(3-Methyl-5-aminobenzyl)cyclopropanamine.
Reduction: Formation of N-(3-Methyl-5-aminobenzyl)cyclopropanamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(3-Methyl-5-nitrobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-nitrobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, such as reduction and substitution, which can alter its biological activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylbenzyl)cyclopropanamine
- N-(3-Nitrobenzyl)cyclopropanamine
- N-(3-Methyl-5-nitrobenzyl)cyclopropane
Uniqueness
N-(3-Methyl-5-nitrobenzyl)cyclopropanamine is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
N-[(3-methyl-5-nitrophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-9(7-12-10-2-3-10)6-11(5-8)13(14)15/h4-6,10,12H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNJPDRBTFJELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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